

An In-depth Technical Guide to Biotin Sulfoxide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin sulfoxide*

Cat. No.: *B1141856*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin sulfoxide, a primary metabolite of biotin (Vitamin B7), exists as two key stereoisomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide. While structurally similar to biotin, the oxidation of the sulfur atom in the thiophane ring significantly alters its physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological significance of **biotin sulfoxide**. It includes detailed summaries of its properties in tabular format, outlines experimental protocols for its synthesis and analysis, and presents key biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in biochemistry, drug development, and nutritional science.

Chemical Structure and Stereochemistry

Biotin sulfoxide is formed through the oxidation of the sulfur atom in the tetrahydrothiophene ring of biotin.^[1] This oxidation introduces a new chiral center at the sulfur atom, leading to the formation of two diastereomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide.^[2] The designation of 'd' or 'l' for the sulfoxide refers to the orientation of the oxygen atom relative to the plane of the thiophane ring.

Chemical Formula: C₁₀H₁₆N₂O₄S^[3]

Molecular Weight: 260.31 g/mol [\[3\]](#)

The core structure consists of a ureido ring fused with a tetrahydrothiophene sulfoxide ring, with a valeric acid side chain attached to the tetrahydrothiophene ring.

Physicochemical Properties

The introduction of the sulfoxide group alters the polarity and other physical properties of the biotin molecule. A summary of the key physicochemical properties is presented in Table 1.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₄ S	[3]
Molecular Weight	260.31 g/mol	[3]
Melting Point	d-biotin I-sulfoxide: 238 °C (with decomposition)	
Solubility	Soluble in Dimethyl sulfoxide (DMSO); Slightly soluble in acetonitrile.	[3]
pKa	4.724	[3]
logP	-2.026	[3]

Spectroscopic Data

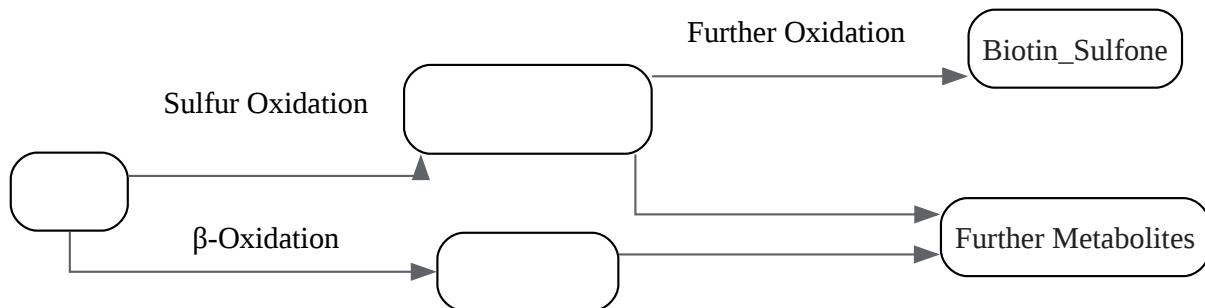
Detailed spectroscopic analysis is crucial for the identification and characterization of **biotin sulfoxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for both diastereomers is not readily available in all literature, data for biotin and its derivatives provide expected chemical shift regions. The protons and carbons adjacent to the sulfoxide group will exhibit the most significant shifts compared to biotin.

Infrared (IR) Spectroscopy

The IR spectrum of **biotin sulfoxide** will show characteristic peaks for the functional groups present. The most notable difference from the biotin spectrum will be the appearance of a strong absorption band corresponding to the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹. Other key peaks include those for the N-H stretching of the ureido ring, C=O stretching of the ureido and carboxylic acid groups, and C-H stretching of the aliphatic chain.[4][5]

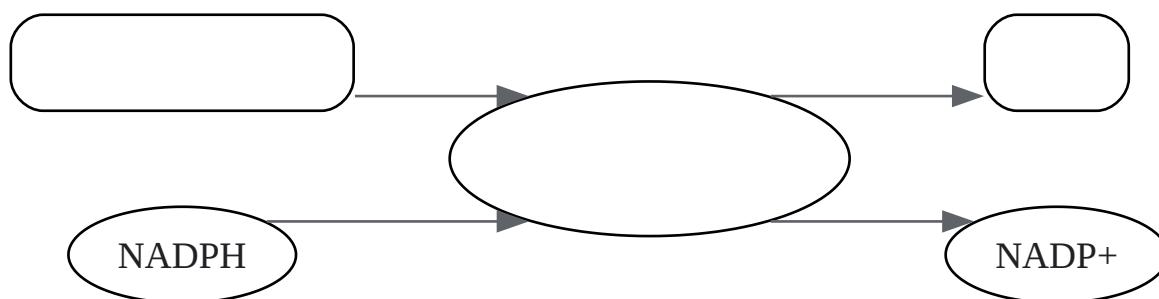

Mass Spectrometry (MS)

Mass spectrometry is a key technique for identifying **biotin sulfoxide**, often observed as an oxidation product of biotin.[6] The molecular ion peak $[M+H]^+$ will be observed at m/z 261.0909. Fragmentation patterns can provide structural information, with common cleavages occurring at the valeric acid side chain and within the bicyclic ring system.[7][8]

Biological Properties and Signaling Pathways

Metabolism of Biotin to Biotin Sulfoxide

In vivo, biotin is metabolized in the liver via two main pathways. One involves the β -oxidation of the valeric acid side chain. The other pathway is the oxidation of the sulfur atom in the thiophane ring, which leads to the formation of d-biotin d-sulfoxide and d-biotin l-sulfoxide.[9] This oxidation is a detoxification pathway.



[Click to download full resolution via product page](#)

Biotin Metabolism Pathways

Biotin Sulfoxide Reductase

Certain microorganisms possess an enzyme called **biotin sulfoxide** reductase, which can reduce d-biotin d-sulfoxide back to d-biotin.[10] This enzyme plays a role in the utilization of **biotin sulfoxide** as a source of biotin and in conferring tolerance to oxidative stress.[10] The activity of this enzyme is crucial for bacteria that may encounter oxidized forms of biotin in their environment.

[Click to download full resolution via product page](#)

Biotin Sulfoxide Reductase Activity

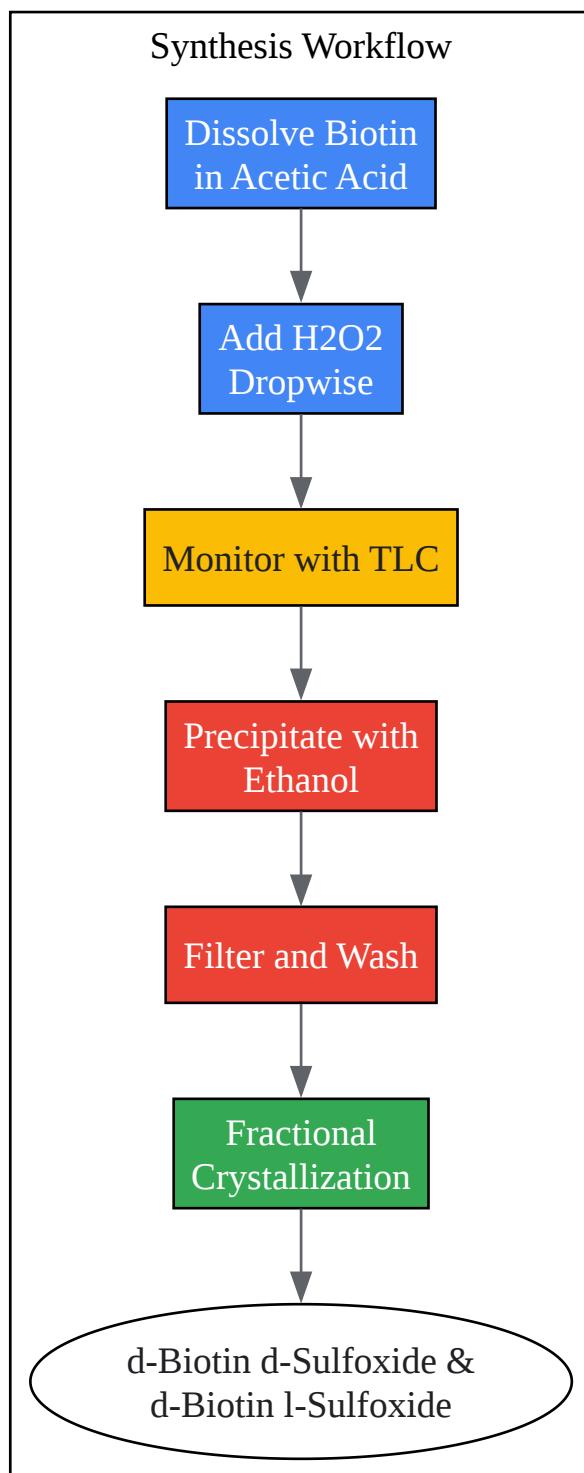
Interaction with the Sodium-Dependent Multivitamin Transporter (SMVT)

The sodium-dependent multivitamin transporter (SMVT) is responsible for the intestinal absorption and cellular uptake of biotin. Studies have shown that **biotin sulfoxide** is not a substrate for SMVT.[9] The oxidation of the sulfur atom likely hinders the recognition and transport of the molecule by SMVT. This has important implications for the bioavailability of biotin from oxidized sources and for the design of biotinylated drugs targeting SMVT.

Experimental Protocols

Synthesis of Biotin Sulfoxide

A general method for the synthesis of **biotin sulfoxide** involves the controlled oxidation of biotin.[1]


Materials:

- d-Biotin

- Hydrogen peroxide (30%)
- Glacial acetic acid
- Ethanol
- Water

Procedure:

- Dissolve d-biotin in glacial acetic acid.
- Add a stoichiometric amount of hydrogen peroxide dropwise while stirring at room temperature. The reaction is exothermic and should be controlled.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, precipitate the product by adding ethanol.
- Filter the precipitate and wash with ethanol.
- The two diastereomers can be separated by fractional crystallization from water due to their different solubilities.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Biotin Sulfoxide Reductase Activity Assay

The activity of **biotin sulfoxide** reductase can be measured spectrophotometrically.[\[10\]](#)

Materials:

- Purified **biotin sulfoxide** reductase
- d-Biotin d-sulfoxide
- NADPH
- Reaction buffer (e.g., Tris-HCl, pH 7.5)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme.
- Initiate the reaction by adding d-biotin d-sulfoxide.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
- Calculate the enzyme activity based on the rate of NADPH oxidation.

Analysis of SMVT Transport

The transport of biotin and its analogs via SMVT can be studied using cell-based assays.[\[11\]](#)

Materials:

- Cell line expressing SMVT (e.g., Caco-2)
- Radiolabeled biotin (e.g., $[3\text{H}]$ -biotin)
- Unlabeled biotin and **biotin sulfoxide**
- Transport buffer (e.g., Hanks' Balanced Salt Solution)

- Scintillation counter

Procedure:

- Culture the cells to form a confluent monolayer.
- Pre-incubate the cells with transport buffer.
- To measure uptake, add the transport buffer containing [³H]-biotin with or without a competitor (unlabeled biotin or **biotin sulfoxide**).
- Incubate for a defined period.
- Wash the cells with ice-cold buffer to stop the uptake.
- Lyse the cells and measure the radioactivity using a scintillation counter.
- Competitive inhibition studies can be performed by measuring the uptake of [³H]-biotin in the presence of increasing concentrations of **biotin sulfoxide**.

Conclusion

Biotin sulfoxide, as a key metabolite of biotin, presents distinct chemical and biological characteristics. Its formation through sulfur oxidation leads to two stereoisomers with altered physicochemical properties and a loss of affinity for the sodium-dependent multivitamin transporter. Understanding the structure, properties, and biological fate of **biotin sulfoxide** is crucial for research in nutrition, metabolism, and the development of biotin-based therapeutic and diagnostic agents. The experimental protocols and data presented in this guide provide a foundational resource for scientists and professionals working in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Biotinate sulfoxide(1-) | Benchchem [benchchem.com]
- 3. Biotin sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of biotin during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Biotin Sulfoxide: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141856#chemical-structure-and-properties-of-biotin-sulfoxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com